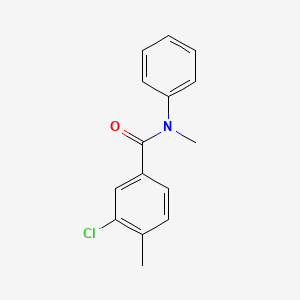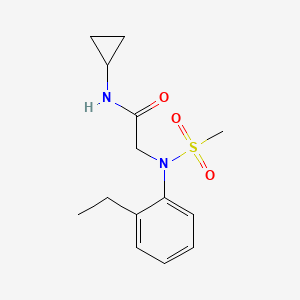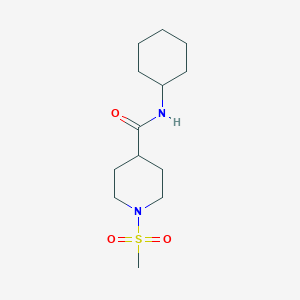![molecular formula C16H15FN2O4 B5809724 N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FDBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDBC is a derivative of benzenecarboximidamide and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of proteins and subsequent cell death. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the growth and invasion of cancer cells. Additionally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models, indicating its potential as a therapeutic agent. However, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide also has limitations. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, more research is needed to determine the safety and efficacy of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in human clinical trials. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide could also be further modified to improve its pharmacological properties, such as its bioavailability and specificity. Finally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide could be used in combination with other therapeutic agents to enhance its effectiveness and reduce potential side effects.
Conclusion:
In conclusion, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been extensively studied for its potential as a therapeutic agent. Although further research is needed to fully understand its mechanism of action and potential applications, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to be a valuable tool in the fight against cancer and inflammation.
Synthesis Methods
The synthesis of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 4-fluorobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction yields 4-fluorobenzoyl-3,4-dimethoxybenzoyl chloride, which is then reacted with ammonia to form N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a multi-step process that requires careful handling and specific conditions to obtain a pure product.
Scientific Research Applications
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRBDAKNDSONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)




![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
